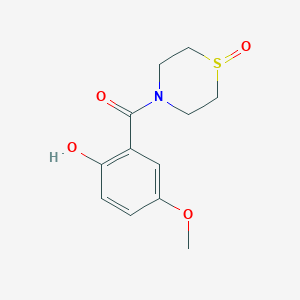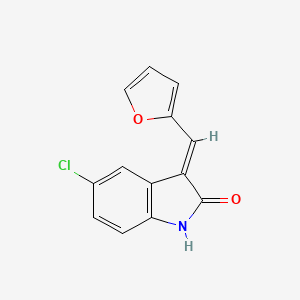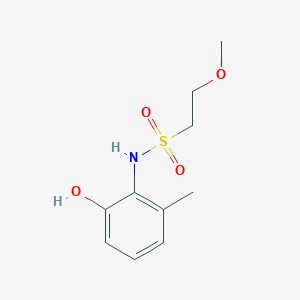
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid, commonly referred to as TTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its various potential applications. TTA belongs to the class of thiazolidinedione compounds and is known to exhibit antidiabetic, anti-inflammatory, and anti-tumor properties.
作用機序
The mechanism of action of TTA involves the activation of PPARγ, which regulates the expression of genes involved in glucose metabolism and inflammation. TTA binds to the ligand-binding domain of PPARγ, inducing a conformational change that allows the receptor to bind to specific DNA sequences and regulate gene expression. TTA has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
TTA has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. TTA has also been found to reduce inflammation by inhibiting the activity of NF-κB. In addition, TTA has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using TTA in lab experiments is its specificity for PPARγ, which allows for the study of the specific effects of PPARγ activation. However, one limitation of TTA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
Future research on TTA could focus on its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. In addition, further studies could investigate the potential toxicity of TTA and develop safer analogs for use in therapeutic applications.
合成法
The synthesis of TTA involves the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thionyl chloride to produce 1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride. This intermediate product is then reacted with thiolane-3-carboxylic acid to produce TTA. The purity of TTA can be improved by recrystallization using a suitable solvent.
科学的研究の応用
TTA has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, inflammation, and cancer. Studies have shown that TTA acts as a PPARγ agonist, which is a nuclear receptor that regulates glucose metabolism and insulin sensitivity. TTA has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models of diabetes. TTA has also been shown to exhibit anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells.
特性
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-14(17-16(15(19)20)8-9-21-10-16)13-7-3-5-11-4-1-2-6-12(11)13/h1-2,4,6,13H,3,5,7-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKXIHIRXNHVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3(CCSC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,3,4-Tetrahydronaphthalene-1-carbonylamino)thiolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B7588513.png)
![N-[(1-ethylpiperidin-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7588515.png)
![4-[Propyl(2,2,2-trifluoroethyl)carbamoyl]benzoic acid](/img/structure/B7588539.png)
![1-[1,3-Benzothiazol-2-yl(methyl)amino]propan-2-ol](/img/structure/B7588543.png)

![2-[4-[(2-Tert-butyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7588558.png)
![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)